molecular formula C20H15N5O4S B2792194 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone CAS No. 877634-19-0

2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone

Cat. No.: B2792194
CAS No.: 877634-19-0
M. Wt: 421.43
InChI Key: HQHMBTDBFKRQLW-UHFFFAOYSA-N
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Description

2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class. This compound features a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic structure containing nitrogen atoms, and is substituted with various functional groups including methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is to start with a suitable pyridazine derivative, which undergoes cyclization reactions to form the triazolo core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH) or acids (HCl) are employed.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows it to act as a building block in the construction of larger, more intricate compounds.

Medicine

In the field of medicine, 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone has shown potential as a therapeutic agent. Its biological activity has been explored in the context of antitumor properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, particularly in the creation of advanced polymers and coatings. Its chemical stability and reactivity make it suitable for such applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antitumor agent, it may inhibit enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives: : These compounds share the same core structure but differ in their substituents.

  • 4-Methoxyphenyl derivatives: : Compounds with similar methoxyphenyl groups but different heterocyclic cores.

  • Nitrophenyl derivatives: : Compounds containing nitrophenyl groups but different core structures.

Uniqueness

What sets 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone apart is its specific combination of functional groups and the triazolo[4,3-b]pyridazine core, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c1-29-16-8-4-13(5-9-16)17-10-11-19-21-22-20(24(19)23-17)30-12-18(26)14-2-6-15(7-3-14)25(27)28/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHMBTDBFKRQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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